molecular formula C6H4BrI2NO B1293441 3-Bromo-2,6-diiodo-5-methoxypyridine CAS No. 1040682-61-8

3-Bromo-2,6-diiodo-5-methoxypyridine

Cat. No.: B1293441
CAS No.: 1040682-61-8
M. Wt: 439.81 g/mol
InChI Key: GDIKLFGDHVQDIW-UHFFFAOYSA-N
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Description

3-Bromo-2,6-diiodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H4BrI2NO and a molecular weight of 439.82 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

Molecular docking studies have been executed on the active sites of brd2 inhibitors , suggesting that BRD2 could be a potential target. BRD2 is a protein that plays a crucial role in cellular processes such as transcriptional regulation and cell cycle progression.

Mode of Action

The compound might interact with its targets through hydrogen bond interactions . These interactions could lead to changes in the conformation or activity of the target proteins, thereby influencing cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-diiodo-5-methoxypyridine typically involves the halogenation of 5-methoxypyridine. The process begins with the bromination of 5-methoxypyridine to introduce the bromine atom at the 3-position. This is followed by iodination at the 2 and 6 positions. The reaction conditions often involve the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,6-diiodo-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols and electrophiles like alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .

Scientific Research Applications

3-Bromo-2,6-diiodo-5-methoxypyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents and diagnostic tools.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-iodo-3-methoxypyridine
  • 2-Bromo-4-iodo-3-methoxypyridine
  • 5-Bromo-2-iodo-3-methoxypyridine

Uniqueness

3-Bromo-2,6-diiodo-5-methoxypyridine is unique due to the specific arrangement of bromine and iodine atoms on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-bromo-2,6-diiodo-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrI2NO/c1-11-4-2-3(7)5(8)10-6(4)9/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIKLFGDHVQDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1I)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649801
Record name 3-Bromo-2,6-diiodo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-61-8
Record name 3-Bromo-2,6-diiodo-5-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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